molecular formula C20H24N2O2 B5421362 1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine

1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine

Cat. No.: B5421362
M. Wt: 324.4 g/mol
InChI Key: UKRJACSCDMNNSW-UHFFFAOYSA-N
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Description

The compound “1-[(2’-methoxy-4-biphenylyl)carbonyl]-4-azepanamine” is a complex organic molecule. It contains a methoxy group (an oxygen atom bonded to a methyl group), a biphenyl group (two benzene rings connected by a single bond), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and an azepanamine group (a seven-membered ring containing nitrogen) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbonyl compounds . For example, the carbonyl group could be introduced through a reaction with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group would likely form the core of the molecule, with the methoxy, carbonyl, and azepanamine groups attached at various positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The carbonyl group is often involved in nucleophilic addition reactions . The presence of the nitrogen in the azepanamine group could also make this compound a potential base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonyl and methoxy groups could impact the compound’s solubility .

Properties

IUPAC Name

(4-aminoazepan-1-yl)-[4-(2-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-7-3-2-6-18(19)15-8-10-16(11-9-15)20(23)22-13-4-5-17(21)12-14-22/h2-3,6-11,17H,4-5,12-14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRJACSCDMNNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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